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Compound of Interest

Compound Name: Eptazocine

Cat. No.: B1227872 Get Quote

Eptazocine Hydrobromide: A Technical Guide for
Researchers
An In-depth Examination of the Molecular Formula, Properties, and Experimental Protocols of a

Unique Opioid Analgesic

Introduction
Eptazocine hydrobromide is a synthetic opioid analgesic with a distinct pharmacological profile

that has garnered interest within the scientific community.[1][2] Structurally related to

benzomorphan, it functions as a mixed agonist-antagonist, primarily exhibiting agonist activity

at the kappa (κ)-opioid receptor and antagonist activity at the mu (μ)-opioid receptor.[1][2][3]

This dual mechanism of action confers effective analgesic properties while potentially mitigating

some of the undesirable side effects associated with traditional mu-opioid receptor agonists,

such as respiratory depression and abuse potential. This technical guide provides a

comprehensive overview of the molecular formula and properties of Eptazocine hydrobromide,

detailed experimental protocols, and a mandatory visualization of its primary signaling pathway.

Molecular and Physicochemical Properties
Eptazocine hydrobromide is the hydrobromide salt of Eptazocine. Its chemical and physical

properties are summarized in the tables below.
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Identifier Value

Molecular Formula C₁₅H₂₂BrNO[4][5][6][7]

Molecular Weight 312.25 g/mol [4][5][6]

CAS Number 72150-17-5[1][4][5]

IUPAC Name

(1S,9S)-1,11-dimethyl-11-

azatricyclo[7.4.1.0²,⁷]tetradeca-2(7),3,5-trien-4-

ol;hydrobromide[8]

Synonyms l-ST-2121, MCV 4169, Sedapain[4][6]

Property Value

Melting Point 207-210 °C

Solubility Slightly soluble or insoluble (<1mg/mL)[1][9]

Appearance Crystalline solid

Pharmacological Properties
Eptazocine hydrobromide's primary mechanism of action involves its interaction with opioid

receptors in the central nervous system.[10] It displays a high affinity for kappa-opioid

receptors, acting as an agonist, which is believed to be the primary driver of its analgesic

effects.[3][10] Concurrently, it acts as an antagonist at mu-opioid receptors.[3][10] This mixed

agonist-antagonist profile distinguishes it from many other opioid analgesics.

The activation of kappa-opioid receptors by Eptazocine initiates a cascade of intracellular

events through the activation of pertussis toxin-sensitive Gi/o proteins.[9][10][11] This leads to

the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels,

and the modulation of ion channel activity, including the activation of G-protein-coupled

inwardly-rectifying potassium (GIRK) channels.[9][10][12][13][14]
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Receptor Activity

Kappa (κ)-Opioid Receptor Agonist[3][10]

Mu (μ)-Opioid Receptor Antagonist[3][10]

Signaling Pathway
The primary signaling pathway initiated by the binding of Eptazocine to the kappa-opioid

receptor (KOR) is depicted below. This pathway illustrates the G-protein mediated inhibition of

adenylyl cyclase and modulation of ion channel activity.
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Caption: Eptazocine-mediated KOR signaling pathway.

Experimental Protocols
Synthesis of Eptazocine Hydrobromide
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A practical asymmetric synthesis of Eptazocine hydrobromide has been developed starting

from 1-methyl-7-methoxy-2-tetralone.[4] The following is a summarized workflow of a key step

in this multi-step synthesis:

Starting Material:
(S)-1-methyl-1-aminomethyl-7-methoxy-

1,2,3,4-tetrahydronaphthalene

Mannich Cyclization:
React with paraformaldehyde in

acidified absolute ethanol at reflux.

Intermediate:
(1S,6R)-1-methyl-10-methoxy-2,3,4,5-

tetrahydro-1H-1,6-methanobenzo[e]azonin-7(6H)-one

Reductive Methylation:
Eschweiler–Clarke conditions

(formic acid and paraformaldehyde)

Reduction, Dehydration, and Hydrogenation:
1. NaBH4 in methanol

2. H2/Pd/C in acetic acid

Demethylation:
48% aqueous HBr solution

Final Product:
Eptazocine Hydrobromide

Click to download full resolution via product page
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Caption: Key steps in the synthesis of Eptazocine hydrobromide.

Detailed Protocol for Mannich Cyclization:

To a solution of (S)-1-methyl-1-aminomethyl-7-methoxy-1,2,3,4-tetrahydronaphthalene (4.5

g, 0.019 mol) in absolute ethyl alcohol (90 mL), acidify with a 28% ethanol solution of HCl to

a pH of 5-6.[4]

Add paraformaldehyde (3.1 g, 0.103 mol).[4]

Stir the mixture at reflux for 6 hours.[4]

Evaporate the solvent under reduced pressure to dryness.[4]

Add water (45 mL) to the residue.

Alkalify the mixture with 50% NaOH (aq) to a pH of 11.

Extract the aqueous layer with ethyl acetate (45 mL × 5).[4]

The combined organic layers are then processed to yield the intermediate product.

Radioligand Binding Assay for Opioid Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of

Eptazocine hydrobromide for opioid receptors using a competitive radioligand binding assay.

Materials:

Cell membranes expressing human μ, δ, or κ opioid receptors.

Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

Eptazocine hydrobromide (test compound).

Naloxone (for non-specific binding determination).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Scintillation fluid.

Procedure:

Prepare serial dilutions of Eptazocine hydrobromide.

In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate

radioligand, and varying concentrations of Eptazocine hydrobromide or buffer (for total

binding) or excess naloxone (for non-specific binding).

Incubate at a specified temperature for a set time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value (the concentration of Eptazocine hydrobromide that inhibits 50% of

the specific binding of the radioligand) by non-linear regression analysis of the competition

curve.

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the activation of G-proteins by Eptazocine hydrobromide at the kappa-

opioid receptor.

Materials:

Cell membranes expressing human κ-opioid receptors.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
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Eptazocine hydrobromide.

GDP.

Assay buffer (containing MgCl₂, NaCl, and HEPES).

Procedure:

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

In a 96-well plate, combine the pre-incubated membranes, varying concentrations of

Eptazocine hydrobromide, and a fixed concentration of [³⁵S]GTPγS.

Incubate at 30°C for a specified time.

Terminate the reaction by rapid filtration.

Wash the filters with ice-cold buffer.

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

Plot the amount of [³⁵S]GTPγS bound against the concentration of Eptazocine
hydrobromide to determine the EC₅₀ and maximal stimulation (Emax).

Conclusion
Eptazocine hydrobromide presents a compelling profile as a kappa-opioid receptor agonist

with mu-opioid receptor antagonist properties. Its unique mechanism of action offers potential

therapeutic advantages in pain management. The provided molecular and pharmacological

data, along with the detailed experimental protocols, serve as a valuable resource for

researchers in the fields of pharmacology, medicinal chemistry, and drug development who are

interested in further exploring the properties and potential applications of this compound.

Further research to quantify its solubility in various solvents and to precisely determine its Ki

values at all three opioid receptor subtypes in a standardized assay will be beneficial for a

more complete characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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